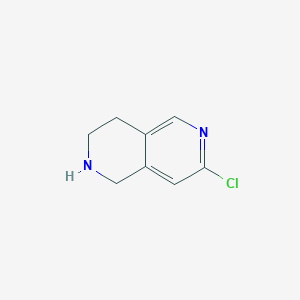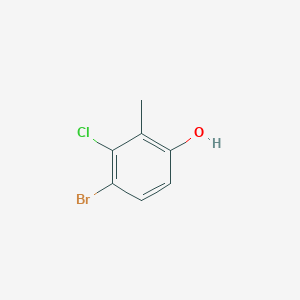
4-Brom-3-chlor-2-methylphenol
Übersicht
Beschreibung
4-Bromo-3-chloro-2-methylphenol is a brominated phenol . It participates in the total synthesis of 3-methylcalix arene .
Synthesis Analysis
The synthesis of 4-Bromo-3-chloro-2-methylphenol can be achieved through the reaction of p-cresol with bromine solutions under certain conditions . The reaction process produces hydrogen bromide naturally. After the reaction finishes, the hydrogen bromide and methylene dichloride are recovered to obtain the crude product .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-chloro-2-methylphenol is C7H6BrClO . The molecular weight is 187.03 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Bromo-3-chloro-2-methylphenol may be used in the synthesis of bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine) nickel . It can also participate in the total synthesis of 3-methylcalix arene .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-3-chloro-2-methylphenol is 213-214 °C (lit.) . It has a density of 1.547 g/mL at 25 °C (lit.) .Wirkmechanismus
Target of Action
4-Bromo-3-chloro-2-methylphenol is a brominated phenol . Phenols, such as cresols, are aromatic organic compounds that are widely occurring and can be either natural or manufactured
Mode of Action
It is known that phenols, in general, can be slowly oxidized by exposure to air . This oxidation process could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
4-Bromo-3-chloro-2-methylphenol participates in the total synthesis of 3-methylcalixarene . Calixarenes are a class of macrocyclic compounds of significant interest in supramolecular chemistry.
Result of Action
It is known that this compound participates in the total synthesis of 3-methylcalixarene , which suggests that it may have a role in the formation of these macrocyclic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, phenols, including 4-Bromo-3-chloro-2-methylphenol, are slowly oxidized by exposure to air . This oxidation can affect the compound’s stability and its interaction with its targets.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Bromo-3-chloro-2-methylphenol in lab experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without any significant degradation. Furthermore, it is relatively easy to handle and can be used in a variety of reactions. The main limitation of 4-Bromo-3-chloro-2-methylphenol is its lack of solubility in water, which can make it difficult to use in certain reactions. Additionally, it can be toxic and should be handled with care.
Zukünftige Richtungen
The potential future applications of 4-Bromo-3-chloro-2-methylphenol are numerous. It could be used in the synthesis of various materials, such as polymers and catalysts. Additionally, it could be used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents. Furthermore, it could be used in the synthesis of various dyes, as well as in the synthesis of various pesticides. Additionally, it could be used in the synthesis of various polymers and materials, such as polyurethanes, polycarbonates, and polyesters. Finally, it could be used in the synthesis of various catalysts, such as palladium catalysts and nickel catalysts.
Wissenschaftliche Forschungsanwendungen
Medizin: Forschung zu antimikrobiellen Wirkstoffen
4-Brom-3-chlor-2-methylphenol: wird auf sein Potenzial als antimikrobieller Wirkstoff untersucht. Seine strukturelle Ähnlichkeit mit anderen phenolischen Verbindungen, die für ihre bakteriziden Eigenschaften bekannt sind, macht es zu einem Kandidaten für die Entwicklung neuer Antibiotika oder Desinfektionsmittel. Diese Verbindung könnte zum Kampf gegen Antibiotika-resistente Bakterien beitragen, einem wachsenden Problem in der medizinischen Wissenschaft .
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft wird daran geforscht, This compound als Vorläufer für die Synthese neuer Pestizide zu verwenden. Seine halogenierte Struktur könnte wirksam sein bei der Bekämpfung von Schädlingen, die Nutzpflanzen schädigen, um so die Ernährungssicherheit zu gewährleisten und Ernteverluste zu reduzieren .
Umweltforschung: Überwachung der Umweltverschmutzung
Umweltwissenschaftler untersuchen den Einsatz von This compound bei der Überwachung der Wasser- und Bodenverschmutzung. Aufgrund seiner Stabilität und Nachweisbarkeit kann es als Marker zur Verfolgung industrieller Schadstoffe und zur Beurteilung der Umweltgesundheit dienen .
Biochemie: Studien zur Hemmung von Enzymen
Diese Verbindung ist auch in der Biochemie wertvoll für die Untersuchung der Hemmung von Enzymen. Seine Wechselwirkung mit verschiedenen Enzymen kann dazu beitragen, biochemische Pfade zu verstehen und Inhibitoren für Krankheiten zu entwickeln, bei denen die Enzymregulation gestört ist .
Materialwissenschaft: Synthese von Funktionsmaterialien
This compound: wird in der Materialwissenschaft für die Synthese von Funktionsmaterialien wie Polymeren und Beschichtungen verwendet. Seine phenolische Struktur ermöglicht es ihm, an Polymerisationsreaktionen teilzunehmen, was zu Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit führt .
Industrielle Anwendungen: Chemisches Zwischenprodukt
Industriell dient This compound als Zwischenprodukt bei der Synthese verschiedener Chemikalien. Es ist an der Herstellung von Farbstoffen, Harzen und anderen Industriechemikalien beteiligt, da seine reaktiven Brom- und Chloratome weitere chemische Umwandlungen durchlaufen können .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFIYKBJLNFNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




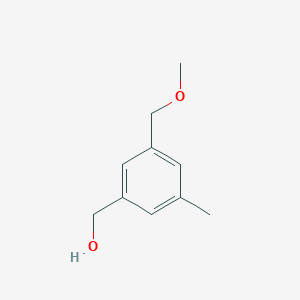

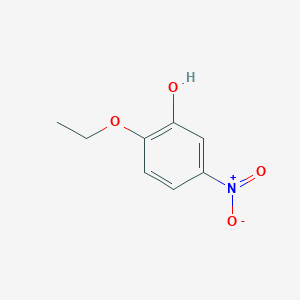
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)
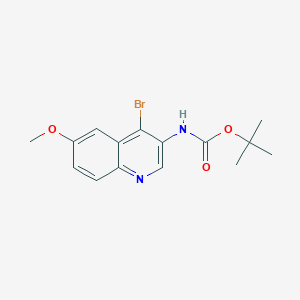

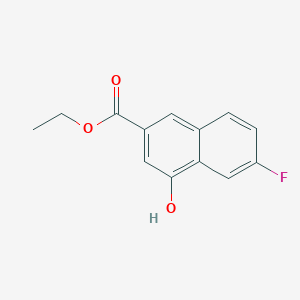

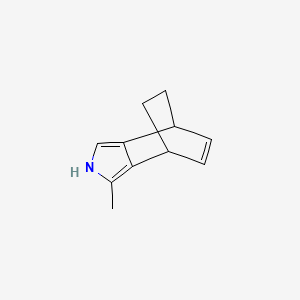
![6-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B1510252.png)

